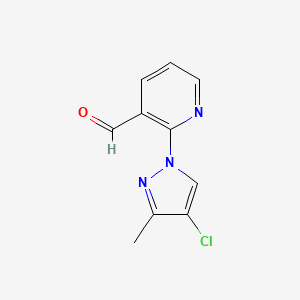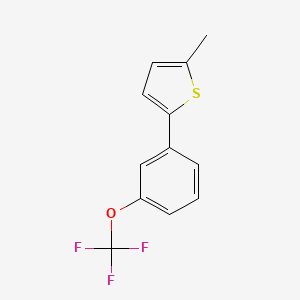![molecular formula C10H20O2 B13236550 [1-(3-Methoxypropyl)cyclopentyl]methanol](/img/structure/B13236550.png)
[1-(3-Methoxypropyl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Methoxypropyl)cyclopentyl]methanol: is an organic compound with the molecular formula C10H20O2 It is characterized by a cyclopentyl ring substituted with a methoxypropyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methoxypropyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmethanol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(3-Methoxypropyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in DMF, alkyl halides in aprotic solvents.
Major Products Formed:
Oxidation: Cyclopentylmethanone, 3-methoxypropylcyclopentanone.
Reduction: Various alcohol derivatives.
Substitution: Cyclopentylmethanol derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [1-(3-Methoxypropyl)cyclopentyl]methanol is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry:
Material Science: The compound is utilized in the production of polymers and resins with unique properties.
Agriculture: It is investigated for its potential use in agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of [1-(3-Methoxypropyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The cyclopentyl ring provides structural stability, while the methanol group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Cyclopentylmethanol: Lacks the methoxypropyl group, resulting in different chemical properties and reactivity.
3-Methoxypropylcyclopentane: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
Methoxycyclopentane: Contains a methoxy group directly attached to the cyclopentane ring, leading to different steric and electronic effects.
Uniqueness: [1-(3-Methoxypropyl)cyclopentyl]methanol is unique due to the presence of both the methoxypropyl and methanol groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
[1-(3-methoxypropyl)cyclopentyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-12-8-4-7-10(9-11)5-2-3-6-10/h11H,2-9H2,1H3 |
Clé InChI |
JMTOEXMELRCKBF-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1(CCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13236475.png)

![1-Azabicyclo[3.3.1]nonan-5-amine](/img/structure/B13236493.png)


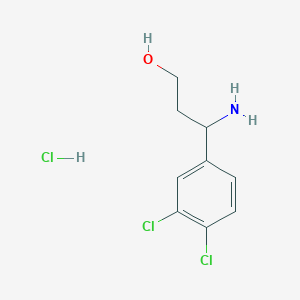
![6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13236514.png)
![1-[4-(Cyanomethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13236515.png)
![4-Chloro-5-iodo-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13236517.png)
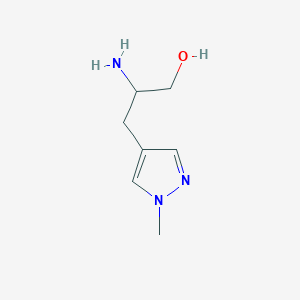
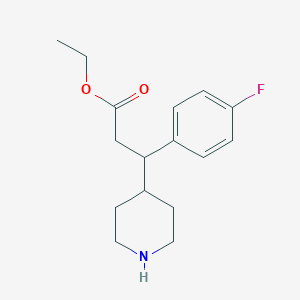
![2-{1-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13236528.png)
